Aluminum calcium oxide

Deep-well cementing Hydroceramic systems High-temperature compressive strength

Aluminum calcium oxide refers to a family of binary CaO–Al₂O₃ compounds encompassing multiple stoichiometric phases including monocalcium aluminate (CaAl₂O₄, CAS 12042-68-1), mayenite (Ca₁₂Al₁₄O₃₃, CAS 12042-78-3), tricalcium aluminate (Ca₃Al₂O₆), and calcium dialuminate (CaAl₄O₇), each with distinct crystal structures, hydration reactivity, thermal stability, and catalytic behavior. The CaO/Al₂O₃ molar ratio is the primary determinant of phase identity and functional performance: CaAl₂O₄ (CaO·Al₂O₃) exhibits a melting point of ~1600 °C and density of ~2.98 g/cm³ , while mayenite (12CaO·7Al₂O₃) possesses a unique nanoporous cage structure with density of ~2.68 g/cm³ and melting point of ~1400 °C.

Molecular Formula AlCaO+3
Molecular Weight 83.06 g/mol
Cat. No. B13953439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum calcium oxide
Molecular FormulaAlCaO+3
Molecular Weight83.06 g/mol
Structural Identifiers
SMILES[O-2].[Al+3].[Ca+2]
InChIInChI=1S/Al.Ca.O/q+3;+2;-2
InChIKeyYMUYTQCKKRCJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Calcium Oxide (CaO–Al₂O₃) Procurement Guide: Phase-Dependent Properties and Industrial Selection Criteria


Aluminum calcium oxide refers to a family of binary CaO–Al₂O₃ compounds encompassing multiple stoichiometric phases including monocalcium aluminate (CaAl₂O₄, CAS 12042-68-1), mayenite (Ca₁₂Al₁₄O₃₃, CAS 12042-78-3), tricalcium aluminate (Ca₃Al₂O₆), and calcium dialuminate (CaAl₄O₇), each with distinct crystal structures, hydration reactivity, thermal stability, and catalytic behavior [1]. The CaO/Al₂O₃ molar ratio is the primary determinant of phase identity and functional performance: CaAl₂O₄ (CaO·Al₂O₃) exhibits a melting point of ~1600 °C and density of ~2.98 g/cm³ , while mayenite (12CaO·7Al₂O₃) possesses a unique nanoporous cage structure with density of ~2.68 g/cm³ and melting point of ~1400 °C [2]. These compounds serve as critical precursors for calcium aluminate cements (CACs), heterogeneous base catalysts, CO₂ sorbents, refractory binders, and steelmaking slag conditioners, where phase-specific properties directly govern application suitability.

Why Phase, Crystallinity, and CaO/Al₂O₃ Ratio Prevent Generic Substitution of Aluminum Calcium Oxide Compounds


Aluminum calcium oxide is not a single interchangeable commodity; the CaO/Al₂O₃ molar ratio governs which crystalline phases form—CaAl₂O₄ (CA), Ca₁₂Al₁₄O₃₃ (C₁₂A₇/mayenite), Ca₃Al₂O₆ (C₃A), or CaAl₄O₇ (CA₂)—and each phase exhibits fundamentally different hydration kinetics, mechanical strength development, thermal stability, and chemical reactivity [1]. For instance, mayenite (C₁₂A₇) is the most reactive calcium aluminate phase, hydrating so rapidly that manufacturers must carefully regulate its content in CAC formulations to avoid flash setting [2]. Even within a single stoichiometric phase, crystallinity matters decisively: fused (amorphous) calcium aluminate releases hydration heat 2–3 times faster than its crystalline counterpart and delivers >50 cal/g higher heat of dissolution [3]. Furthermore, the CaO/Al₂O₃ ratio directly controls heat evolution—higher CaO/Al₂O₃ ratios produce substantially greater hydration heat within the first hour after water contact [4]. These quantifiable, phase- and processing-dependent performance gradients mean that substituting one aluminum calcium oxide product for another without matching phase composition, crystallinity, and CaO/Al₂O₃ ratio will predictably alter setting time, early strength, thermal resistance, or catalytic activity.

Quantitative Differentiation Evidence for Aluminum Calcium Oxide: Head-to-Head Comparison Data for Scientific Procurement


Calcium Aluminate Replacing α-Alumina Improves Compressive Strength by 88.4% in High-Temperature Hydroceramic Well Cementing Systems

In CaO-Al₂O₃-SiO₂-H₂O hydroceramic systems cured at 240 °C for deep-well cementing applications, replacing the conventional aluminum source α-alumina (α-Al) with calcium aluminate (CA) improved compressive strength by 88.4% on average in high-calcium formulations [1]. This direct head-to-head comparison demonstrated that CA provides significantly higher hydration reactivity than α-Al, with the total hydration heat showing a strong correlation with 2-day compressive strength [1]. The study evaluated multiple Ca/Si/Al molar ratios at a constant slurry density of 1.65 g/cm³, with curing durations of 2, 30, and 90 days [1].

Deep-well cementing Hydroceramic systems High-temperature compressive strength

CA-70 Calcium Aluminate Cement Achieves 31.3 MPa 1-Day Compressive Strength with Setting Time of 5–6 Minutes vs. 130–183 Minutes for 52.5 White Portland Cement

A direct manufacturer-conducted comparison of CA-70 calcium aluminate cement against 52.5-grade white Portland cement and 52.5 white sulphoaluminate cement reveals substantial differences in setting behavior and early strength development . CA-70 achieved initial setting in 5 minutes and final setting in 6 minutes, compared to 130 minutes initial and 183 minutes final for white Portland cement—a setting acceleration factor of ~26× for initial set . At 12 hours, CA-70 reached 15.3 MPa compressive strength vs. 17.3 MPa for Portland cement; by 1 day, CA-70 reached 31.3 MPa vs. 29.7 MPa for Portland, and at 3 days, 38.1 MPa vs. 43.3 MPa . While ultimate 7-day strength of CA-70 (46.3 MPa) slightly trails Portland (54.2 MPa), the decisive advantage lies in the combination of ultra-rapid setting and substantial 12-hour and 1-day strength that enables formwork removal within hours rather than days.

Calcium aluminate cement Early strength development Setting time comparison

CaO–Ca₁₂Al₁₄O₃₃ Composite Sorbent Delivers 3× Higher Initial CO₂ Capture Capacity (0.33 vs. 0.11 g CO₂/g) and Stable Performance Over 200 Cycles vs. Pure CaO

CaO-based sorbents suffer rapid capacity decay during cyclic carbonation/calcination due to CaO sintering. Incorporating Ca₁₂Al₁₄O₃₃ (mayenite) as an inert structural stabilizer dramatically improves both initial capacity and cyclic durability. Scaccia et al. (2019) reported that a CaO-based sorbent containing Ca₁₂Al₁₄O₃₃ derived from coal fly ash cenospheres achieved an initial CO₂ capture capacity of 0.33 g CO₂/g sorbent, approximately three times the value of pure CaO (0.11 g CO₂/g CaO), and retained 0.22 g CO₂/g sorbent after 20 cycles with stability maintained through 200 cycles [1]. In a separate study, a sol-gel-derived CaO/Ca₁₂Al₁₄O₃₃ pellet achieved 0.43 g CO₂/g sorbent after 50 cycles at 650 °C carbonation / 850 °C calcination, while limestone control showed dramatic reactivity decrease with cycle number [2]. Martavaltzi and Lemonidou (2008) further demonstrated that CaO-Ca₁₂Al₁₄O₃₃ (75 wt% CaO) derived from calcium acetate fixed >6 mol CO₂/kg sorbent even after 45 sorption-desorption cycles [3].

CO₂ capture Calcium looping Sorbent stability Mayenite stabilization

Ca/Al Composite Oxide Catalyst Achieves >94% Biodiesel Yield and Superior Reusability vs. NaAlO₂/MgO Heterogeneous Base Catalyst

In biodiesel production via transesterification of rapeseed oil, a Ca/Al composite oxide catalyst (containing Ca₁₂Al₁₄O₃₃ and CaO phases) calcined at 600 °C achieved >94% fatty acid methyl ester (FAME) yield under optimized conditions (methanol:oil molar ratio 15:1, 65 °C, 3 h) [1]. A direct comparative study of two solid base catalysts showed that the Ca/Al composite oxide consistently outperformed NaAlO₂/MgO: before plasma treatment, Ca/Al achieved 91.9% methyl ester yield vs. 86.3% for NaAlO₂/MgO; after plasma modification, Ca/Al reached 95.9% vs. 92.5% for NaAlO₂/MgO [2]. Critically, in reusability testing, Ca/Al composite oxide maintained >90% yield over 5 consecutive cycles, whereas NaAlO₂/MgO dropped from 88.3% to 76.0% over only 4 cycles [2]. The superior stability is attributed to the synergistic effect between crystalline Ca₁₂Al₁₄O₃₃ (which provides a stable framework) and CaO (the active basic phase) [1].

Biodiesel production Heterogeneous catalysis Transesterification Catalyst reusability

Fused Calcium Aluminate Delivers 2–3× Higher Hydration Heat Evolution Rate and >50 cal/g Greater Heat of Dissolution vs. Crystalline Calcium Aluminate

The crystallinity of calcium aluminate fundamentally governs its hydration reactivity. Systematic studies on calcium aluminate-based quick-setting agents demonstrated that fused (amorphous) calcium aluminate exhibits a heat of dissolution exceeding that of crystalline calcium aluminate by >50 cal/g, and its heat evolution rate immediately after water addition is 2–3 times greater than that of the crystalline form [1]. Furthermore, even when the CaO/Al₂O₃ molar ratio is varied, the heat of dissolution of non-crystalline calcium aluminate remains approximately 5% larger than that of its crystalline counterpart [2]. The CaO/Al₂O₃ molar ratio independently modulates hydration heat: higher CaO/Al₂O₃ ratios produce substantially greater heat evolution within the first hour after water contact, with C₃A (3CaO·Al₂O₃, the highest CaO/Al₂O₃ ratio phase) being most suitable for rapid-setting applications where ettringite formation drives quick hardening within 30 seconds [2]. In contrast, low CaO/Al₂O₃ ratio phases such as C₁₂A₇ (mayenite) produce minimal ettringite and are less effective as quick-setting agents [2].

Calcium aluminate hydration Crystallinity effects Quick-setting agents Heat evolution

Calcium Aluminate Cement Concrete Retains ~70% Higher Compressive Strength than OPC Concrete After 45-Day Exposure to 5% Sulfuric Acid

In sulfuric acid environments relevant to sewer systems, sulfur storage tanks, and industrial chemical containment, calcium aluminate cement (CAC) concrete consistently outperforms ordinary Portland cement (OPC) concrete. A study on concrete specimens immersed in 5% H₂SO₄ solution for 45 days found that replacing OPC with CAC in the concrete mix significantly increased the compressive and tensile strength by approximately 70% under acid exposure conditions [1]. A separate investigation of CAC concrete subjected to 5% sulfuric acid at ambient and elevated temperatures confirmed that CA concrete exhibited superior performance in terms of both mass loss and strength degradation compared to OPC [2]. The underlying mechanism involves CAC hydration products (dominantly alumina gel rather than Ca(OH)₂) that are inherently less soluble in acid, with the high Al₂O₃ content providing a reactive barrier that inhibits bacterial colonization and limits biogenic sulfuric acid production in sewer environments [3].

Acid-resistant concrete Sulfuric acid corrosion CAC vs. OPC durability Sewer infrastructure

High-Value Procurement Scenarios for Aluminum Calcium Oxide: Evidence-Backed Applications Where Differentiation Drives Selection


Deep-Well Cementing at Temperatures Exceeding 200 °C: Specify Calcium Aluminate Over α-Alumina for 88.4% Compressive Strength Gain

In geothermal and deep oil/gas well cementing operations where hydroceramic systems must maintain compressive strength at temperatures of 240 °C and above, replacing conventional α-alumina with calcium aluminate (CA) as the aluminum source delivers an average 88.4% compressive strength improvement in high-calcium formulations [1]. Procurement teams should specify CA-based cement blends with controlled Ca/Si/Al molar ratios to maximize this strength advantage, particularly for wells exceeding 150 °C where α-Al-based formulations suffer from unacceptably low hydration reactivity. The evidence directly supports CA specification in high-temperature well cementing tenders where compressive strength retention is the primary technical evaluation criterion.

Rapid-Repair Mortars and Refractory Castables Requiring <10-Minute Setting: Select CA-70 Grade Calcium Aluminate Cement Over Portland Cement

For industrial flooring repair, refractory castable installation, and emergency concrete rehabilitation where formwork must be removed within hours, CA-70 calcium aluminate cement with 5-minute initial and 6-minute final setting time provides a ~26× setting acceleration over 52.5 white Portland cement (130-minute initial set) while achieving 31.3 MPa compressive strength at 1 day [1]. This performance profile—equivalent to 28-day Portland cement strength achieved in 24 hours —enables same-day return-to-service in high-traffic industrial environments. Procurement specifications for rapid-setting cementitious products should reference CA-70 or equivalent high-purity calcium aluminate cement grades with verified setting time ≤10 minutes and 1-day compressive strength ≥30 MPa.

Post-Combustion CO₂ Capture via Calcium Looping: Procure CaO–Ca₁₂Al₁₄O₃₃ Composite Sorbents for 3× Capacity and 200-Cycle Stability Over Pure CaO

In calcium looping processes for post-combustion CO₂ capture or sorption-enhanced steam methane reforming (SE-SMR), CaO–Ca₁₂Al₁₄O₃₃ composite sorbents containing mayenite as an inert structural stabilizer achieve 0.33 g CO₂/g sorbent initial capacity (~3× pure CaO) and maintain stable performance through 200 carbonation/calcination cycles, whereas pure CaO undergoes rapid capacity decay [1]. Sol-gel-derived CaO/Ca₁₂Al₁₄O₃₃ pellets further achieve 0.43 g CO₂/g after 50 cycles at industrially relevant temperatures (650 °C carbonation / 850 °C calcination) . Procurement for pilot and demonstration-scale calcium looping plants should specify sorbents with verified Ca₁₂Al₁₄O₃₃ phase content (XRD-confirmed) and demonstrated cyclic stability over ≥50 cycles, rather than commodity CaO, to minimize sorbent replacement logistics and downstream reactor costs.

Biodiesel Production with Heterogeneous Catalysis: Deploy Ca/Al Composite Oxide Catalysts for >94% Yield and Multi-Cycle Reusability Over NaAlO₂/MgO

For biodiesel producers transitioning from homogeneous base catalysts (NaOH/KOH) to heterogeneous systems to eliminate wastewater and simplify product separation, Ca/Al composite oxide catalysts containing Ca₁₂Al₁₄O₃₃ and CaO phases deliver >94% FAME yield under optimized transesterification conditions (methanol:oil 15:1, 65 °C, 3 h) and maintain >90% yield over 5 consecutive reuse cycles without regeneration [1]. In direct comparison, NaAlO₂/MgO delivers only 86.3% yield and drops to 76.0% after 4 cycles . Procurement evaluations for heterogeneous biodiesel catalysts should prioritize Ca/Al composite oxides based on the combined evidence of higher single-pass yield (+5.6 percentage points) and extended catalyst lifetime (5+ cycles vs. 4), directly reducing catalyst consumption per ton of biodiesel produced.

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